molecular formula C12H16BrNO B2859300 1-(2-Bromo-4-methoxyphenyl)piperidine CAS No. 1785272-97-0

1-(2-Bromo-4-methoxyphenyl)piperidine

Cat. No.: B2859300
CAS No.: 1785272-97-0
M. Wt: 270.17
InChI Key: FFMFSVRJQBWMPA-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methoxyphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a piperidine ring

Mechanism of Action

Target of Action

It’s often used in the synthesis of various pharmaceutical compounds . The specific targets would depend on the final compound that is synthesized using 1-(2-Bromo-4-methoxyphenyl)piperidine.

Mode of Action

It’s known to be used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

As a reagent in suzuki–miyaura coupling reactions , it participates in the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can affect a wide range of biochemical pathways.

Biochemical Analysis

Biochemical Properties

It is known that this compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction suggests that it may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Molecular Mechanism

It is known to participate in Suzuki–Miyaura coupling , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specific mechanisms have not been reported yet.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-methoxyphenyl)piperidine typically involves the reaction of 2-bromo-4-methoxybenzaldehyde with piperidine under specific conditions. One common method includes the use of a solvent such as ethanol, with the reaction mixture being heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of automated systems for purification and quality control can enhance the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-methoxyphenyl)piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the methoxyphenyl and piperidine moieties connected through a new carbon-carbon bond .

Scientific Research Applications

1-(2-Bromo-4-methoxyphenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 1-(2-Chloro-4-methoxyphenyl)piperidine
  • 1-(2-Fluoro-4-methoxyphenyl)piperidine
  • 1-(2-Iodo-4-methoxyphenyl)piperidine

Comparison: 1-(2-Bromo-4-methoxyphenyl)piperidine is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and reactivity influence the compound’s behavior in chemical reactions and its interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where other halogenated derivatives may not be as effective .

Properties

IUPAC Name

1-(2-bromo-4-methoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-15-10-5-6-12(11(13)9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMFSVRJQBWMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785272-97-0
Record name 1-(2-bromo-4-methoxyphenyl)piperidine
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